Cas no 1804502-48-4 (2-Acetylbenzo[d]oxazole-5-sulfonyl chloride)
![2-Acetylbenzo[d]oxazole-5-sulfonyl chloride structure](https://ja.kuujia.com/scimg/cas/1804502-48-4x500.png)
2-Acetylbenzo[d]oxazole-5-sulfonyl chloride 化学的及び物理的性質
名前と識別子
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- 2-Acetylbenzo[d]oxazole-5-sulfonyl chloride
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- インチ: 1S/C9H6ClNO4S/c1-5(12)9-11-7-4-6(16(10,13)14)2-3-8(7)15-9/h2-4H,1H3
- InChIKey: XEHUVLIZEWIQRH-UHFFFAOYSA-N
- ほほえんだ: ClS(C1C=CC2=C(C=1)N=C(C(C)=O)O2)(=O)=O
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 391
- トポロジー分子極性表面積: 85.6
- 疎水性パラメータ計算基準値(XlogP): 2.2
2-Acetylbenzo[d]oxazole-5-sulfonyl chloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A081003973-250mg |
2-Acetylbenzo[d]oxazole-5-sulfonyl chloride |
1804502-48-4 | 98% | 250mg |
$755.42 | 2022-04-02 | |
Alichem | A081003973-1g |
2-Acetylbenzo[d]oxazole-5-sulfonyl chloride |
1804502-48-4 | 98% | 1g |
$1,890.25 | 2022-04-02 | |
Alichem | A081003973-500mg |
2-Acetylbenzo[d]oxazole-5-sulfonyl chloride |
1804502-48-4 | 98% | 500mg |
$1,013.98 | 2022-04-02 |
2-Acetylbenzo[d]oxazole-5-sulfonyl chloride 関連文献
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Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
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Wei Chen Nanoscale, 2015,7, 6957-6990
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Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667
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Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641
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Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
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7. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
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Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
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Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
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Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
2-Acetylbenzo[d]oxazole-5-sulfonyl chlorideに関する追加情報
2-Acetylbenzo[d]oxazole-5-sulfonyl Chloride: A Comprehensive Overview
The compound with CAS No. 1804502-48-4, known as 2-Acetylbenzo[d]oxazole-5-sulfonyl Chloride, is a highly specialized organic compound that has garnered significant attention in the fields of organic chemistry and materials science. This compound is notable for its unique structure, which combines a benzo[d]oxazole ring system with an acetyl group and a sulfonyl chloride functional group. The benzo[d]oxazole core is a heterocyclic aromatic system that imparts stability and reactivity, while the sulfonyl chloride group introduces electrophilic character, making it versatile for various chemical transformations.
Recent studies have highlighted the potential of 2-Acetylbenzo[d]oxazole-5-sulfonyl Chloride in the synthesis of advanced materials, particularly in the development of functional polymers and biocompatible coatings. Researchers have explored its ability to act as a building block for constructing supramolecular assemblies, where its aromaticity and functional groups facilitate strong intermolecular interactions. This has led to applications in the creation of stimuli-responsive materials, which can alter their properties in response to external conditions such as temperature or pH changes.
In terms of synthesis, 2-Acetylbenzo[d]oxazole-5-sulfonyl Chloride is typically prepared through a multi-step process involving the oxidation of suitable precursors followed by sulfonation and chlorination. The synthesis pathway often requires precise control over reaction conditions to ensure high yield and purity. Recent advancements in catalytic methods have improved the efficiency of these reactions, reducing production costs and environmental impact.
The chemical properties of 2-Acetylbenzo[d]oxazole-5-sulfonyl Chloride make it an attractive candidate for use in pharmaceutical applications. Its sulfonyl chloride group can undergo nucleophilic substitution reactions, enabling the incorporation of bioactive moieties into drug molecules. Additionally, the compound's aromatic stability provides a robust scaffold for drug design, potentially leading to novel therapeutic agents with enhanced bioavailability and efficacy.
From an environmental standpoint, researchers have investigated the biodegradation pathways of 2-Acetylbenzo[d]oxazole-5-sulfonyl Chloride to assess its ecological impact. Studies suggest that under specific microbial conditions, the compound can undergo hydrolysis to form less hazardous byproducts. This information is crucial for industries utilizing this compound to develop sustainable practices and minimize environmental risks.
In conclusion, 2-Acetylbenzo[d]oxazole-5-sulfonyl Chloride (CAS No. 1804502-48-4) is a versatile compound with promising applications across multiple disciplines. Its unique structure and reactivity continue to drive innovative research, positioning it as a key player in the development of next-generation materials and pharmaceuticals.
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